molecular formula C14H12BrNO3S B7764517 N-(4-acetylphenyl)-4-bromobenzenesulfonamide CAS No. 76883-70-0

N-(4-acetylphenyl)-4-bromobenzenesulfonamide

Cat. No.: B7764517
CAS No.: 76883-70-0
M. Wt: 354.22 g/mol
InChI Key: UWRXAVXXDMEHLM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-bromobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-4-bromobenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-acetylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

    Coupling Reactions: The sulfonamide group can participate in coupling reactions such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of a base.

Major Products:

  • Substituted benzene derivatives
  • Carboxylic acids or alcohols from oxidation or reduction
  • Biaryl compounds from coupling reactions

Scientific Research Applications

Chemistry: N-(4-acetylphenyl)-4-bromobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound can be explored for its antimicrobial properties. Sulfonamides are known to inhibit the growth of bacteria by interfering with the synthesis of folic acid, an essential nutrient for bacterial growth.

Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals. Its unique structure allows for modifications that can lead to new materials with desirable properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-bromobenzenesulfonamide in biological systems involves the inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. By binding to the active site of the enzyme, the compound prevents the formation of dihydropteroate, a precursor to folic acid, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)-4-chlorobenzenesulfonamide
  • N-(4-acetylphenyl)-4-nitrobenzenesulfonamide

Comparison: N-(4-acetylphenyl)-4-bromobenzenesulfonamide is unique due to the presence of the bromine atom, which can participate in various substitution and coupling reactions. This makes it more versatile compared to its methyl, chloro, and nitro analogs. The bromine atom also imparts different electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3S/c1-10(17)11-2-6-13(7-3-11)16-20(18,19)14-8-4-12(15)5-9-14/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRXAVXXDMEHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701255194
Record name N-(4-Acetylphenyl)-4-bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76883-70-0
Record name N-(4-Acetylphenyl)-4-bromobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76883-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Acetylphenyl)-4-bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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